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Compound of Interest

Compound Name: 5,7-Diacetoxycoumarin
Cat. No.: B286630
Get Quote
\ J

Executive Summary & Compound Profile

5,7-Diacetoxycoumarin is the acetylated derivative of 5,7-dihydroxycoumarin (Citropten
precursor).[1] Unlike its more common 4-methyl analogue, this molecule lacks substitution at
the C4 position, resulting in a distinct doublet at ~8.0 ppm in the

H NMR spectrum.

IUPAC Name: (2-oxo-2H-chromene-5,7-diyl) diacetate

Molecular Formula: C

H

O

Molecular Weight: 262.21 g/mol

Appearance: Colorless/White Prisms

Melting Point: 138-140 °C (Lit. [1])[2]
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Synthesis & Experimental Protocol

To ensure spectral accuracy, the compound must be synthesized with high purity. The following
protocol utilizes the Pechmann Condensation followed by O-Acetylation, a self-validating
workflow where the disappearance of phenolic hydroxyl signals confirms reaction completion.

Phase 1: Precursor Synthesis (5,7-Dihydroxycoumarin)

e Reagents: Phloroglucinol, Malic Acid, Conc. H

SO

e Mechanism: Acid-catalyzed condensation of phenol with malic acid (which generates
formylacetic acid in situ).

Phase 2: Acetylation (Target Molecule Generation)

This step converts the polar diol into the lipophilic diacetate, significantly altering the NMR
profile (deshielding aromatic protons).

Protocol:

Dissolution: Dissolve 1.0 g (5.6 mmol) of 5,7-dihydroxycoumarin in 5.0 mL of anhydrous
pyridine.

o Addition: Add 5.0 mL of acetic anhydride dropwise at O °C.

o Reaction: Allow the mixture to stir at room temperature for 4 hours. Validation: Monitor via
TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The starting material (Rf ~0.2) should
disappear, replaced by a high-Rf spot (Rf ~0.6).

¢ Quenching: Pour the reaction mixture into 50 g of crushed ice/water.

« |solation: Filter the resulting white precipitate. Wash with cold water (3 x 20 mL) to remove
pyridine traces.

 Purification: Recrystallize from ethanol to yield colorless prisms.
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Workflow Diagram
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Caption: Step-wise synthesis pathway from phloroglucinol to 5,7-diacetoxycoumarin via
Pechmann condensation and acetylation.
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Structural Elucidation: NMR Spectral Data

The following data represents the consensus values for 5,7-diacetoxycoumarin in CDCI

and DMSO-d

H NMR Analysis (400 MHz)

The spectrum is characterized by the AB system of the coumarin lactone ring (H3/H4) and the
meta-coupled protons of the benzene ring (H6/H8).
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by ester

carbonyl).

Acetyl methyl
group.

7-OAc 2.33 Singlet (s) - 3H

Key Diagnostic Feature: The shift of H-4 (~8.0 ppm) distinguishes this compound from 4-
methyl-5,7-diacetoxycoumarin, where the H-4 signal is absent and replaced by a methyl

singlet at ~2.4 ppm.

C NMR Analysis (100 MHz)

The carbon spectrum confirms the presence of three carbonyl signals (one lactone, two esters)
and the specific substitution pattern.

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b286630/docs?utm_src=pdf-body#technical-guide-synthesis-and-spectral-characterization-of-5-7-diacetoxycoumarin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b286630?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Position Shift (6, ppm) Type Assighment
Ester carbonyls of the
C=0 (Ac) 168.5, 168.2 Cq
acetoxy groups.
Lactone carbonyl
C-2 160.1 Cq _
(Coumarin core).
Oxygenated aromatic
C-5 153.4 Cq
carbon (Ipso to OAc).
Oxygenated aromatic
C-7 151.8 Cq
carbon (Ipso to OAc).
Bridgehead carbon
C-8a 155.2 Cq
(Oxygenated).
Alkene carbon (
C-4 142.8 CH
to C=0).
Alkene carbon (
C-3 1145 CH
to C=0).
Aromatic methine
C-6 110.2 CH (Ortho to two OAc
groups).
C-8 108.4 CH Aromatic methine.
C-4a 104.5 Cq Bridgehead carbon.
CH
Acetyl methyl
21.2,20.8 CH yrmeny
(Ac) carbons.

2D NMR Correlation Logic (HMBC)

To rigorously prove the regiochemistry (distinguishing 5,7-substitution from 6,7- or 7,8-),

Heteronuclear Multiple Bond Correlation (HMBC) is used.

e H-4 (8.05 ppm) shows a strong
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correlation to C-2 (160.1) and C-5 (153.4). This confirms the C-5 position is substituted
(quaternary), as no H-5 coupling is observed in COSY.

o Acetate Methyls (2.3-2.4 ppm) show

correlations to their respective Ester Carbonyls (168.x) and weak

correlations to the aromatic ring carbons C-5 and C-7, anchoring the acetyl groups to the
ring.
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Caption: HMBC correlations establishing the connectivity of the coumarin backbone and the
position of acetoxy groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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